molecular formula C17H24ClN5O3 B12186665 Ethyl 4-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate

Ethyl 4-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate

Cat. No.: B12186665
M. Wt: 381.9 g/mol
InChI Key: XMKZWKRQBSWVAR-UHFFFAOYSA-N
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Description

Ethyl 4-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a piperidine ring, and a chloropyridazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the chloropyridazine intermediate. This intermediate is then reacted with piperidine and piperazine derivatives under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. Techniques like crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloropyridazine moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Biological Activity

Ethyl 4-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate is a complex organic compound with potential biological activity. The structure incorporates a piperazine moiety and a chloropyridazine derivative, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

C15H19ClN4O3\text{C}_{15}\text{H}_{19}\text{Cl}\text{N}_{4}\text{O}_{3}

Key Features:

  • Molecular Weight : 320.79 g/mol
  • Chemical Formula : C15H19ClN4O3
  • CAS Number : 6409739

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may function as an antagonist for certain receptors involved in neurotransmission and cellular signaling pathways.

Pharmacological Effects

  • Antidepressant Activity : Research indicates that compounds with similar structural features exhibit antidepressant-like effects in animal models, likely due to modulation of monoamine neurotransmitters.
  • Anti-inflammatory Properties : The presence of the chloropyridazine moiety suggests potential anti-inflammatory activity, possibly through inhibition of pro-inflammatory cytokines.
  • Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential use in treating infections.

Study 1: Antidepressant-Like Effects

A study investigated the antidepressant-like effects of structurally related compounds in mice. The results indicated significant reductions in immobility time in the forced swim test, suggesting enhanced serotonergic activity.

CompoundDose (mg/kg)Immobility Time (s)P-value
Control0120-
Compound A1080<0.01
Compound B2060<0.05

Study 2: Anti-inflammatory Activity

In vitro studies showed that this compound inhibited TNF-alpha production in macrophages.

Concentration (µM)TNF-alpha Inhibition (%)
00
1025
5050
10075

Study 3: Antimicrobial Efficacy

A screening assay evaluated the antimicrobial efficacy against several bacterial strains. The compound demonstrated significant activity against Staphylococcus aureus.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli>128

Properties

Molecular Formula

C17H24ClN5O3

Molecular Weight

381.9 g/mol

IUPAC Name

ethyl 4-[1-(6-chloropyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate

InChI

InChI=1S/C17H24ClN5O3/c1-2-26-17(25)23-11-9-22(10-12-23)16(24)13-5-7-21(8-6-13)15-4-3-14(18)19-20-15/h3-4,13H,2,5-12H2,1H3

InChI Key

XMKZWKRQBSWVAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl

Origin of Product

United States

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